molecular formula C12H12O4 B1375746 Methyl 7-ethoxy-1-benzofuran-2-carboxylate CAS No. 1407521-98-5

Methyl 7-ethoxy-1-benzofuran-2-carboxylate

Cat. No. B1375746
M. Wt: 220.22 g/mol
InChI Key: NFSLBOPJUNQAHM-UHFFFAOYSA-N
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Description

“Methyl 7-ethoxy-1-benzofuran-2-carboxylate” is a chemical compound with the molecular formula C12H12O4 . It has a molecular weight of 220.22 . The compound is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 7-ethoxy-1-benzofuran-2-carboxylate” is 1S/C12H12O4/c1-3-15-9-6-4-5-8-7-10 (12 (13)14-2)16-11 (8)9/h4-7H,3H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 7-ethoxy-1-benzofuran-2-carboxylate” is a solid compound . It has a melting point range of 99 - 101 °C . The compound has a molecular weight of 220.22 .

Scientific Research Applications

Antimicrobial Agents

Benzofuran derivatives, including Methyl 7-ethoxy-1-benzofuran-2-carboxylate, have demonstrated considerable promise as antimicrobial agents. These compounds are widely present in natural and synthetic structures, contributing to a broad spectrum of biological and pharmacological activities. Recent studies have underscored the significance of benzofuran and its derivatives in drug discovery, particularly for the development of novel antimicrobial agents. These compounds have been successfully used in the treatment of skin diseases such as cancer and psoriasis, and their unique structural features and broad biological activities make them privileged structures in the field of drug discovery. The antimicrobial potential of benzofuran derivatives is evident against various microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal microorganisms, compared to several reference antibiotic drugs. The structural versatility of benzofurans allows for the development of Structure Activity Relationships (SAR), fostering medicinal chemistry research and the discovery of new antimicrobial drugs (Hiremathad et al., 2015) (Dawood, 2019) (Abbas & Dawood, 2022).

Bioactivity and Pharmacological Properties

Benzofuran compounds, including Methyl 7-ethoxy-1-benzofuran-2-carboxylate, have been the subject of numerous studies, revealing strong bioactivities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds serve as potential natural drug lead compounds, with recent discoveries indicating their effectiveness against diseases like hepatitis C. The synthesis of complex benzofuran derivatives has seen significant advancements, enabling the creation of intricate polycyclic benzofuran compounds. The pharmacological and bioactivity profiles of benzofuran derivatives are diverse, indicating their potential as pharmacological agents across a range of disease conditions. These findings highlight the importance of benzofuran derivatives in medicinal chemistry research and underscore their potential in developing new therapeutic agents (Miao et al., 2019) (Khanam & Shamsuzzaman, 2015).

Safety And Hazards

“Methyl 7-ethoxy-1-benzofuran-2-carboxylate” is classified as an irritant . The safety information includes several precautionary statements such as P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 7-ethoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-9-6-4-5-8-7-10(12(13)14-2)16-11(8)9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSLBOPJUNQAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220456
Record name 2-Benzofurancarboxylic acid, 7-ethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-ethoxy-1-benzofuran-2-carboxylate

CAS RN

1407521-98-5
Record name 2-Benzofurancarboxylic acid, 7-ethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407521-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 7-ethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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